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molecular formula C14H18N2O B8795273 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one CAS No. 646055-59-6

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one

Cat. No. B8795273
M. Wt: 230.31 g/mol
InChI Key: AVOKHTBMPOTPTK-UHFFFAOYSA-N
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Patent
US06956042B2

Procedure details

Lithium aluminum hydride (1.98 g, 52.2 mmol) was added in portions, under argon, to a ice bath cooled solution of 6-benzyl-2,6-diazaspiro[4.4]nonan-1-one (4.00 g, 17.4 mmol) in dry THF (100 mL). The addition funnel was replaced with a reflux condenser, and the mixture was heated at reflux for 24 h. The mixture was cooled to 0° C. and treated drop-wise (caution: exothermic reaction) with 10 M aqueous sodium hydroxide until hydrogen evolution ceased and the aluminate salts were granular. The mixture was stirred 1 h at 0° C. and filtered through Celite. The filtrate was dried (K2CO3) and concentrated, leaving 3.60 g (95.7%) of viscous, colorless liquid.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH2:23][CH2:22][CH2:21][C:15]21[C:19](=O)[NH:18][CH2:17][CH2:16]2)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+].[H][H]>C1COCC1>[CH2:7]([N:14]1[C:15]2([CH2:16][CH2:17][NH:18][CH2:19]2)[CH2:21][CH2:22][CH2:23]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CCNC2=O)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The addition funnel was replaced with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
treated
FILTRATION
Type
FILTRATION
Details
filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
leaving 3.60 g (95.7%) of viscous, colorless liquid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCCC12CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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